Guanosine 5'-phosphate disodium salt hydrate

Umami taste synergy T1R1/T1R3 receptor β-value

5′-GMP·2Na·xH₂O delivers 2.3-fold greater umami potentiation than IMP, enabling lower inclusion rates in flavor formulations. This hydrate form requires careful handling due to hygroscopicity and variable water content (loss on drying ≤25%), critical for accurate molar calculations in cell-based T1R1/T1R3 assays. Thermal stability exceeds IMP in saline matrices, supporting retort‑processed foods. Procure with EU E627 specification (≥97% anhydrous basis) for analytical method validation or savory product development. Specify hydrate CAS 146894‑16‑8 to distinguish from anhydrous 5550‑12‑9.

Molecular Formula C10H14N5Na2O9P
Molecular Weight 425.2 g/mol
CAS No. 146894-16-8
Cat. No. B1418145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-phosphate disodium salt hydrate
CAS146894-16-8
Molecular FormulaC10H14N5Na2O9P
Molecular Weight425.2 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+]
InChIInChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2/t3-,5-,6-,9-;;;/m1.../s1
InChIKeyMEKWJTZTMVQYSU-CYCLDIHTSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine 5'-Phosphate Disodium Salt Hydrate (CAS 146894-16-8): Nucleotide Identity and Procurement Baseline


Guanosine 5′-phosphate disodium salt hydrate (5′-GMP·2Na·xH₂O; CAS 146894-16-8) is the hydrated disodium salt of the purine ribonucleotide guanosine 5′-monophosphate. It belongs to the class of 5′-ribonucleotides that function as umami taste enhancers through positive allosteric modulation of the T1R1/T1R3 receptor [1]. The compound typically crystallizes with variable water of hydration—commonly as the tetrahydrate or heptahydrate—and carries a molecular formula of C₁₀H₁₂N₅Na₂O₈P·nH₂O, with an anhydrous molecular weight of 407.19 g/mol [2]. As the hydrate form, it is hygroscopic and freely soluble in water (>50 g/L at 25 °C), distinguishing it from the anhydrous salt in both handling and formulation properties .

Why Generic 5′-Ribonucleotide Substitution Fails for Guanosine 5′-Phosphate Disodium Salt Hydrate


Although several 5′-ribonucleotide disodium salts share the same charge state and general solubility profile, their biological and functional properties are governed by nucleobase identity, hydration stoichiometry, and solid-state form. The purine base guanine confers a distinct umami-enhancement potency: GMP is quantitatively 2.3-fold more potent than IMP (β-value 2.3 vs 1.0) at amplifying glutamate taste intensity [1]. Pyrimidine nucleotides such as CMP and UMP exhibit negligible or no synergy [2]. Beyond bioactivity, the hydrate form (CAS 146894-16-8) differs from the anhydrous salt (CAS 5550-12-9) in hygroscopicity, loss-on-drying specification (≤25% at 120 °C, 4 h), and dehydration-mediated phase transitions that occur between 40 and 60 °C—parameters that directly impact weighing accuracy, formulation consistency, and long-term stability in research and industrial workflows [3][4].

Quantitative Differentiation Evidence for Guanosine 5′-Phosphate Disodium Salt Hydrate Against Closest Analogs


GMP Exhibits 2.3-Fold Greater Umami Enhancement Potency Than IMP (β-Value Comparison)

In a standardized human psychophysical assay using binary mixtures of monosodium L-glutamate (MSG) plus nucleotide, 5′-GMP disodium salt hydrate demonstrated a β-value of 2.3, meaning it is 2.3-fold more potent than 5′-IMP (β = 1.0 by definition) at enhancing umami taste intensity. The β-value was determined by comparing the concentration of GMP required to match the enhancement produced by a reference IMP concentration in trained human panels [1]. This quantitative superiority is also reflected in a 2025 independent study ranking nucleotide umami modulation as GMP ≧ IMP > AMP > UMP, with CMP showing no effect [2].

Umami taste synergy T1R1/T1R3 receptor β-value flavor enhancement

GMP Ranked First in Umami Modulation Among All Five Common 5′-Ribonucleotides

A 2025 controlled sensory study in trained Japanese participants quantified the effect of five 5′-ribonucleotides on monopotassium L-glutamate (MPG) detection threshold and umami intensity. Purine nucleotides IMP, GMP, and AMP all significantly decreased MPG detection threshold (p < 0.001) and enhanced umami intensity. The pyrimidine nucleotide CMP showed no modulatory effect. The rank order of umami enhancement was GMP ≧ IMP > AMP > UMP, with CMP producing no change from baseline [1]. This rank-order evidence independently corroborates GMP's position as the most potent naturally occurring 5′-ribonucleotide for umami taste modulation.

Glutamate detection threshold umami intensity 5′-ribonucleotide rank order sensory evaluation

Hydrate Form Undergoes Defined Sequential Dehydration Through Three Intermediate Phases Between 40–60 °C

Single-crystal X-ray diffraction and thermal analysis of the tetrahydrate form (2Na⁺·C₁₀H₁₂N₅O₈P²⁻·4H₂O) revealed a temperature-controlled dehydration pathway distinct from the heptahydrate. The tetrahydrate-to-anhydride conversion proceeds through three intermediate phases between 40 and 60 °C at 0% relative humidity, with large induction periods observed. The crystal structure differs markedly from the heptahydrate [1]. This structurally resolved dehydration behavior is not shared by the heptahydrate or the anhydrous form (CAS 5550-12-9), which lack these intermediate phases. The EU food additive specification mandates loss on drying ≤25% (120 °C, 4 h) for the hydrate, consistent with the ~7-water heptahydrate composition [2].

Crystal structure dehydration transition tetrahydrate thermal analysis

Amorphous Form Is More Soluble Than Crystalline Form; Spontaneous Transformation at Ethanol ≥20%

A thermodynamic study of polymorphous 5′-GMPNa₂ demonstrated that the amorphous form is more soluble than the crystalline form at the same mole fraction and temperature in both ethanol-water and isopropanol-water binary solvent systems. The solid form transforms spontaneously from amorphous to crystalline when the ethanol proportion reaches ≥20% (v/v). Solubility is higher in ethanol-water than in isopropanol-water at equivalent conditions [1]. This amorphous-to-crystalline transformation can be exploited or must be controlled depending on whether high initial solubility (amorphous) or stable crystalline product (for isolation and storage) is desired. In contrast, the presence of non-common ions (K⁺, Ca²⁺) during antisolvent crystallization stabilizes amorphous GMP complex salts and inhibits crystalline phase formation entirely [2].

Polymorph solubility amorphous-to-crystalline transformation antisolvent crystallization process control

EU Food-Grade Purity Specification: ≥97% Assay on Anhydrous Basis with ≤25% Loss on Drying

The EU Commission Regulation (EU) No 231/2012 for food additive E 627 (Disodium Guanylate) specifies: assay content not less than 97.0% on the anhydrous basis; loss on drying not more than 25% (120 °C, 4 hours); pH 7.0–8.5 (5% aqueous solution); and other nucleotides not detectable by thin-layer chromatography [1]. This regulatory purity benchmark provides a verifiable procurement specification. For comparison, a patented crystallization method achieved 99.4% purity (HPLC) with 17% moisture content and 90% crystallization yield [2], demonstrating that process-optimized material can exceed the regulatory minimum by 2.4 percentage points while maintaining the characteristic hydrate composition.

Purity specification loss on drying food additive regulatory standard

GMP Demonstrates Superior Thermal and pH Stability Profile in Aqueous Solution Compared to IMP in Saline Matrices

A comparative thermal degradation study of IMP and GMP in aqueous solution demonstrated that both nucleotides undergo thermal degradation, but the rate and extent are differentially modulated by added salts. The disodium salt form of GMP exhibited depressed thermal degradation rates in the presence of specific salts compared to IMP, with the degradation kinetics quantified in aqueous solution [1]. This is consistent with the broader literature noting that GMP disodium salt is stable against acid, alkali, salt, and heat, with thermal decomposition initiating at approximately 250 °C in the solid state . While direct head-to-head degradation rate constants for the hydrate vs anhydrous forms are not available, the hydrate's defined water content and the EU specification for loss on drying provide a standardized quality attribute that the anhydrous form lacks.

Thermal degradation salt effect aqueous stability food processing

Optimal Application Scenarios for Guanosine 5′-Phosphate Disodium Salt Hydrate Based on Quantitative Evidence


Umami Taste Receptor Research and Cellular Assay Development

For studies involving T1R1/T1R3 umami receptor activation, GMP disodium salt hydrate provides the highest potency among naturally occurring 5′-ribonucleotides (β-value 2.3 vs IMP 1.0), enabling lower working concentrations and reduced solvent interference in cell-based assays [1]. The rank order GMP ≧ IMP > AMP > UMP (with CMP inactive) positions GMP as the positive control of choice for screening novel umami modulators [2]. Researchers should account for the hydrate's water content (up to 25% loss on drying) when preparing molar solutions to ensure accurate concentration calculations.

Food Flavor Formulation and Sensory Optimization

In savory food product development, GMP's 2.3-fold potency advantage over IMP translates to a lower molar inclusion rate for equivalent umami intensity, reducing total nucleotide additive load while maintaining or exceeding sensory performance [1]. The compound's thermal stability in saline aqueous matrices (depressed degradation relative to IMP) supports its use in heat-processed foods such as soups, sauces, and retort products where prolonged thermal exposure occurs [3]. The EU specification (≥97% purity, anhydrous basis) provides a procurement quality benchmark [4].

Industrial Crystallization and Purification Process Development

The well-characterized polymorphic behavior—amorphous form more soluble than crystalline; spontaneous transformation at ethanol ≥20% (v/v); distinct tetrahydrate and heptahydrate crystal structures with defined dehydration pathways (three intermediate phases between 40–60 °C)—makes GMP disodium salt hydrate an informative model compound for studying antisolvent crystallization, polymorph control, and hydrate/anhydrate phase transitions [5][6]. The patented crystallization method achieving 99.4% purity with 90% yield provides an industrial benchmark for process optimization [7].

Analytical Reference Standard and Quality Control Material

GMP disodium salt hydrate meeting the EU E 627 specification (assay ≥97% anhydrous basis, loss on drying ≤25%, pH 7.0–8.5, other nucleotides not detectable by TLC) serves as a regulatory-compliant reference material for HPLC and ion chromatography method validation in food testing laboratories [4]. The availability of pharmaceutical secondary standard grade material with multi-traceability to USP, EP, and BP primary standards further qualifies it for pharmaceutical QC applications . The defined water content and hygroscopic nature require storage under inert gas away from moisture to maintain specification integrity.

Technical Documentation Hub

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